- Preparation method of bifunctional compound capable of simultaneously inducing degradation of EGFR and PARP proteins based on PROTAC technology, and application thereof in preparation of drugs for preventing or treating tumors, World Intellectual Property Organization, , ,
Cas no 949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate)

949894-57-9 structure
Nom du produit:methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
Numéro CAS:949894-57-9
Le MF:C18H23NO5
Mégawatts:333.378925561905
MDL:MFCD31560450
CID:4475115
PubChem ID:86718476
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
- FHECJNHLEHWVDU-HNNXBMFYSA-N
- N-(tert-Butoxycarbonyl)-O-propargyl-L-tyrosine methyl ester
- (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine methyl ester (ACI)
- L
- (S)-O-Propargyl-N-Boc-tyrosine methyl ester
- methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
- ZMB89457
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate
- Methyl(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- SCHEMBL11296126
- CS-15205
- CS-B1498
- 949894-57-9
- C13161
- AKOS037650710
-
- MDL: MFCD31560450
- Piscine à noyau: 1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1
- La clé Inchi: FHECJNHLEHWVDU-HNNXBMFYSA-N
- Sourire: [C@@H](NC(=O)OC(C)(C)C)(C(=O)OC)CC1C=CC(OCC#C)=CC=1
Propriétés calculées
- Qualité précise: 333.15762283g/mol
- Masse isotopique unique: 333.15762283g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 9
- Complexité: 466
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 73.9
- Le xlogp3: 2.2
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100MG |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 100mg |
¥369.00 | 2023-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-1G |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 1g |
¥1214.00 | 2023-05-08 | |
Aaron | AR00IMMY-250mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 250mg |
$90.00 | 2025-02-10 | |
Ambeed | A802129-250mg |
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |
949894-57-9 | 98% | 250mg |
$101.0 | 2024-04-16 | |
A2B Chem LLC | AI68046-1g |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 1g |
$231.00 | 2024-07-18 | |
Aaron | AR00IMMY-100mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 100mg |
$54.00 | 2025-02-10 | |
A2B Chem LLC | AI68046-100mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 100mg |
$77.00 | 2024-07-18 | |
1PlusChem | 1P00IMEM-250mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 250mg |
$115.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100.0mg |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 100.0mg |
¥369.0000 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76470-100mg |
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |
949894-57-9 | 98% | 100mg |
¥388.0 | 2022-04-27 |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Référence
- Oligocholate foldamer with 'prefolded' macrocycles for enhanced folding in solution and surfactant micellesTetrahedron, 2013, 69(30), 6051-6059,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Référence
- Synthesis of chiral imidazolinone-based ionic liquidsYouji Huaxue, 2011, 31(9), 1433-1439,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone
Référence
- Click on silica: systematic immobilization of Co(II) Schiff bases to the mesoporous silica via click reaction and their catalytic activity for aerobic oxidation of alcoholsDalton Transactions, 2010, 39(33), 7760-7767,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Référence
- Proteasome Subunit Selective Activity-Based Probes Report on Proteasome Core Particle Composition in a Native Polyacrylamide Gel Electrophoresis Fluorescence-Resonance Energy Transfer AssayJournal of the American Chemical Society, 2016, 138(31), 9874-9880,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 6 h, rt
Référence
- A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological MembranesChemBioChem, 2020, 21(9), 1320-1328,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; rt
Référence
- Synthesis of triazole-linked manno- and glucopyranosyl amino acidsSynthesis, 2007, (17), 2647-2652,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 4 h, rt → 70 °C
Référence
- Preparation of macrocyclic compounds for inhibition of inhibitors of apoptosis, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Référence
- Rational design and synthesis of novel dual protacs for simultaneous degradation of EGFR and PARPChemRxiv, 2021, 1, 1-11,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt
Référence
- Enhanced osteogenic activity of poly(ester urea) scaffolds using facile post-3D printing peptide functionalization strategiesBiomaterials, 2017, 141, 176-187,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Référence
- New β-strand templates constrained by Huisgen cycloadditionOrganic Letters, 2012, 14(5), 1330-1333,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ; 30 min, 0 °C
Référence
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas ReactionOrganic Letters, 2016, 18(18), 4566-4569,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone , Toluene ; rt; 0.5 h, rt; 12 h, reflux; reflux → rt
Référence
- Immobilization of cobalt(II) Schiff base complexes on polystyrene resin and a study of their catalytic activity for the aerobic oxidation of alcoholsChemSusChem, 2008, 1(6), 534-541,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; 10 h, reflux
Référence
- Site-Specific Labelling of Multidomain Proteins by Amber Codon SuppressionScientific Reports, 2018, 8(1), 1-15,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
Référence
- Immunoproteasome Inhibitor-Doxorubicin Conjugates Target Multiple Myeloma Cells and Release Doxorubicin upon Low-Dose Photon IrradiationJournal of the American Chemical Society, 2020, 142(16), 7250-7253,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; overnight, reflux
Référence
- Proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides selectively degrade class I histone deacetylases 1-3ChemRxiv, 2020, 1, 1-37,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Référence
- Rational design and synthesis of novel dual PROTACs for simultaneous degradation of EGFR and PARPJournal of Medicinal Chemistry, 2021, 64(11), 7839-7852,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 24 h, reflux
Référence
- CuAAC Macrocyclization: High Intramolecular Selectivity through the Use of Copper-Tris(triazole) Ligand ComplexesOrganic Letters, 2011, 13(10), 2754-2757,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Référence
- Non-enzymatic Covalent Protein Labeling Using a Reactive TagJournal of the American Chemical Society, 2007, 129(51), 15777-15779,
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Raw materials
- 3-bromoprop-1-yne
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-
- Boc-L-Tyrosine methyl ester
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preparation Products
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Littérature connexe
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:949894-57-9)methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

Pureté:99%
Quantité:1g
Prix ($):182.0